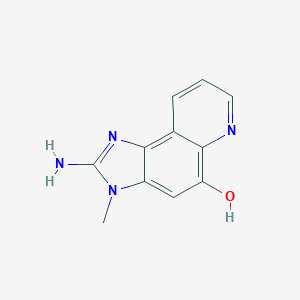

5-Hydroxy-2-amino-3-methylimidazo(4,5-f)quinoline

Vue d'ensemble

Description

5-Hydroxy-2-amino-3-methylimidazo(4,5-f)quinoline is an organic compound with the molecular formula C11H10N4O. It is a derivative of 2-amino-3-methylimidazo(4,5-f)quinoline, which is a well-known heterocyclic amine. This compound is of significant interest due to its potential biological activities and its presence in various high-protein foods subjected to high-temperature cooking processes .

Méthodes De Préparation

The synthesis of 5-Hydroxy-2-amino-3-methylimidazo(4,5-f)quinoline typically involves multi-step organic reactions. One common synthetic route includes the cyclization of appropriate precursors under controlled conditions. Industrial production methods may involve the use of advanced catalytic processes to ensure high yield and purity .

Analyse Des Réactions Chimiques

5-Hydroxy-2-amino-3-methylimidazo(4,5-f)quinoline undergoes various chemical reactions, including:

Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions may involve reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, especially at the amino group, using reagents like alkyl halides.

Applications De Recherche Scientifique

This compound has several scientific research applications:

Chemistry: It is used as a model compound to study the behavior of heterocyclic amines.

Biology: Research has shown its potential mutagenic and carcinogenic properties, making it a subject of toxicological studies.

Medicine: It is investigated for its role in inducing DNA damage and its potential link to cancer.

Mécanisme D'action

The mechanism of action of 5-Hydroxy-2-amino-3-methylimidazo(4,5-f)quinoline involves its interaction with DNA, leading to mutations. It can induce DNA damage through the formation of adducts, which interfere with normal cellular processes. This compound is also known to induce oxidative stress and inflammation, contributing to its toxicological effects .

Comparaison Avec Des Composés Similaires

Similar compounds include other heterocyclic amines such as:

- 2-Amino-3-methylimidazo(4,5-f)quinoline

- 2-Amino-1-methyl-6-phenylimidazo(4,5-b)pyridine

- 2-Amino-3,8-dimethylimidazo(4,5-f)quinoxaline

Compared to these compounds, 5-Hydroxy-2-amino-3-methylimidazo(4,5-f)quinoline is unique due to the presence of the hydroxyl group, which can influence its reactivity and biological activity .

Activité Biologique

5-Hydroxy-2-amino-3-methylimidazo(4,5-f)quinoline (5-OH-IQ) is a heterocyclic amine that has garnered attention due to its potential biological activities, particularly its mutagenic and carcinogenic properties. This compound is primarily formed during the cooking of high-protein foods at elevated temperatures and has been linked to various health risks, including cancer. This article delves into the biological activity of 5-OH-IQ, exploring its mechanisms of action, mutagenicity, and potential protective effects from dietary components.

Chemical Structure and Properties

The molecular formula of 5-OH-IQ is C11H10N4O, and its structure features a hydroxyl group that distinguishes it from its parent compound, 2-amino-3-methylimidazo(4,5-f)quinoline (IQ). This hydroxylation influences both its reactivity and biological activity, making it a significant subject of study in toxicology.

| Property | Value |

|---|---|

| Molecular Formula | C11H10N4O |

| IUPAC Name | 2-amino-3-methylimidazo[4,5-f]quinolin-5-ol |

| InChI Key | PVKASQOGWHOHIL-UHFFFAOYSA-N |

| Canonical SMILES | CN1C2=CC(=C3C(=C2N=C1N)C=CC=N3)O |

The primary mechanism by which 5-OH-IQ exerts its biological effects involves interaction with DNA. It can form DNA adducts that lead to mutations and subsequent cellular damage. The compound induces oxidative stress and inflammation, contributing to its potential carcinogenic effects. Studies have shown that 5-OH-IQ can activate various cellular pathways associated with inflammation and cell proliferation, notably the TLR4/MAPK and TLR4/NF-κB signaling pathways .

Mutagenicity and Carcinogenicity

Research indicates that 5-OH-IQ exhibits significant mutagenic properties. In assays such as the Ames test using Salmonella typhimurium, it has been shown to induce mutations in a dose-dependent manner. The compound's mutagenicity is believed to be mediated through metabolic activation by cytochrome P450 enzymes, leading to the formation of reactive intermediates that can interact with DNA .

Case Studies

- Dietary Exposure : A study highlighted the hepatotoxicity associated with dietary exposure to IQ and its derivatives, underscoring the health risks posed by high-temperature cooking methods. The research indicated alterations in gene expression linked to oxidative stress and inflammation pathways .

- Protective Effects of Flavonoids : Another investigation explored the antimutagenic effects of flavonoids against 5-OH-IQ-induced mutagenicity. It was found that certain flavonoids could inhibit the metabolic activation of IQ, thus reducing its mutagenic potential in vitro .

Comparative Analysis with Similar Compounds

| Compound | Mutagenicity Level | Mechanism of Action |

|---|---|---|

| 2-Amino-3-methylimidazo(4,5-f)quinoline (IQ) | High | DNA adduct formation; oxidative stress |

| 2-Amino-1-methyl-6-phenylimidazo(4,5-b)pyridine | Moderate | Similar mechanisms as IQ |

| This compound | High | DNA interaction; oxidative stress |

Propriétés

IUPAC Name |

2-amino-3-methylimidazo[4,5-f]quinolin-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N4O/c1-15-7-5-8(16)10-6(3-2-4-13-10)9(7)14-11(15)12/h2-5,16H,1H3,(H2,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVKASQOGWHOHIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=CC(=C3C(=C2N=C1N)C=CC=N3)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80153684 | |

| Record name | 5-Hydroxy-2-amino-3-methylimidazo(4,5-f)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80153684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122719-38-4 | |

| Record name | 5-Hydroxy-2-amino-3-methylimidazo(4,5-f)quinoline | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0122719384 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Hydroxy-2-amino-3-methylimidazo(4,5-f)quinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80153684 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.